molecular formula C25H25ClN2O5 B309382 N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No. B309382
M. Wt: 468.9 g/mol
InChI Key: KYYVQPGWKFKZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CDMB or Compound 14 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

CDMB exerts its therapeutic effects by inhibiting the activity of a specific enzyme called glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes, including energy metabolism, gene expression, and cell death. Inhibition of GAPDH activity by CDMB has been shown to have a significant impact on cellular processes and can lead to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
CDMB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and modulation of immune response. The compound has also been shown to have a neuroprotective effect and can protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

CDMB has several advantages for use in lab experiments, including its high potency, selectivity, and stability. The compound is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using CDMB in lab experiments is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on CDMB. One of the potential applications of the compound is in the treatment of cancer, where it can be used as a single agent or in combination with other chemotherapeutic agents. The compound can also be studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to optimize the synthesis method and improve the bioavailability of the compound. Additionally, the compound can be modified to improve its selectivity and reduce its toxicity.

Synthesis Methods

The synthesis of CDMB involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with 2,3-dimethylaniline to form an intermediate compound. The intermediate is then reacted with trimethoxybenzaldehyde in the presence of a reducing agent to obtain the final product, CDMB. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

CDMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies and has been proposed as a potential drug candidate for further development.

properties

Product Name

N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

Molecular Formula

C25H25ClN2O5

Molecular Weight

468.9 g/mol

IUPAC Name

N-[2-chloro-5-[(2,3-dimethylphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H25ClN2O5/c1-14-7-6-8-19(15(14)2)27-24(29)16-9-10-18(26)20(11-16)28-25(30)17-12-21(31-3)23(33-5)22(13-17)32-4/h6-13H,1-5H3,(H,27,29)(H,28,30)

InChI Key

KYYVQPGWKFKZMF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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